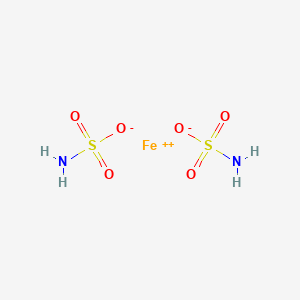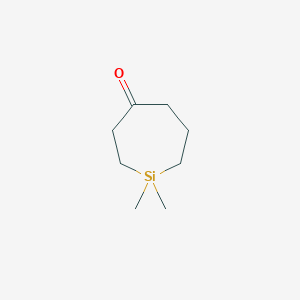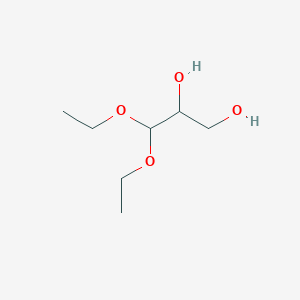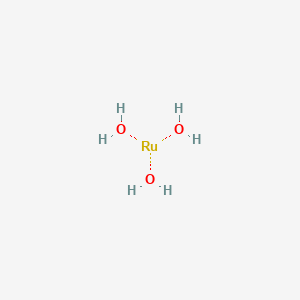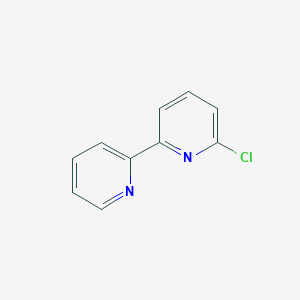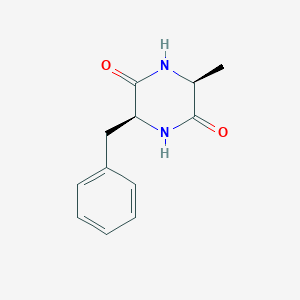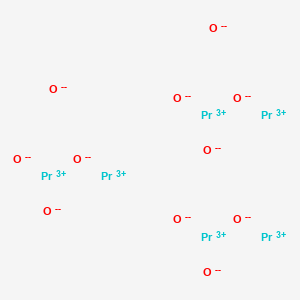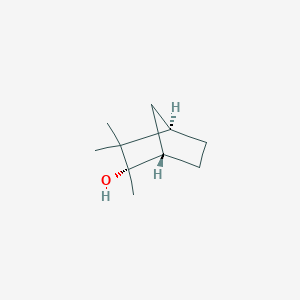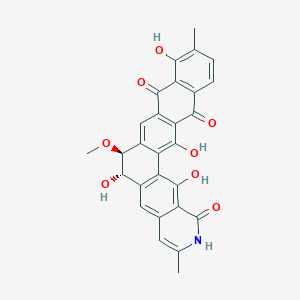
Ericamycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ericamycin is a macrolide antibiotic that is produced by Streptomyces ericaceus. It was first isolated in 1970 from a soil sample collected in Scotland. Ericamycin has been found to have potent antibacterial activity against a wide range of Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Mycobacterium tuberculosis.
Wissenschaftliche Forschungsanwendungen
Structure and Chemical Properties
Ericamycin, an anti-staphylococcal antibiotic, was discovered in the culture of Streptomyces varius by a Meiji group in 1966. For over three decades, its structure remained unelucidated until recent studies conducted by Kondo et al. (1998) determined its structure through MS, NMR, and CD spectral studies. Ericamycin is characterized by its unique 2-azahexaphene ring system, which contributes to its antibacterial properties (Kondo, Ikeda, Ikeda, Nishizuka, & Gomi, 1998).
Potential Beyond Antibacterial Use
While primarily known for its antibacterial properties, research indicates potential applications beyond this scope. For instance, the study by Boikova et al. (2019) suggests that certain non-medical application antibiotics, including antimycin, exhibit growth-promoting activities and may be considered as eco-friendly biopreparations for increasing agricultural crop yields. This indicates a broader potential use of ericamycin-like substances in non-medical fields (Boikova, Kolodyaznaya, & Belakhov, 2019).
Ericamycin and Related Compounds in Biomedical Research
Research on ericamycin and similar compounds has also contributed significantly to our understanding of cellular mechanisms and disease treatments. For instance, studies on antimycins, a family related to ericamycin, have revealed their utility in reconstituted biosynthesis in E. coli, paving the way for novel and diverse antimycin analogues through combinatorial biosynthesis. Such studies are crucial for developing bioactive compounds with potential therapeutic applications (Liu, Zhu, Seipke, & Zhang, 2015).
Eigenschaften
CAS-Nummer |
11052-01-0 |
|---|---|
Produktname |
Ericamycin |
Molekularformel |
C28H21NO8 |
Molekulargewicht |
499.5 g/mol |
IUPAC-Name |
(12S,13S)-3,12,19,26-tetrahydroxy-13-methoxy-7,20-dimethyl-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(26),2(11),3,7,9,14,16(25),18(23),19,21-decaene-5,17,24-trione |
InChI |
InChI=1S/C28H21NO8/c1-9-4-5-12-19(21(9)30)23(32)14-8-15-18(26(35)20(14)22(12)31)17-13(24(33)27(15)37-3)7-11-6-10(2)29-28(36)16(11)25(17)34/h4-8,24,27,30,33-35H,1-3H3,(H,29,36)/t24-,27-/m0/s1 |
InChI-Schlüssel |
AYAYSZMHAWZBCX-IGKIAQTJSA-N |
Isomerische SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=C4[C@@H]([C@H](C5=C(C4=C3O)C(=C6C(=C5)C=C(NC6=O)C)O)O)OC)O |
SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=C4C(C(C5=C(C4=C3O)C(=C6C(=C5)C=C(NC6=O)C)O)O)OC)O |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=C4C(C(C5=C(C4=C3O)C(=C6C(=C5)C=C(NC6=O)C)O)O)OC)O |
Andere CAS-Nummern |
11052-01-0 |
Synonyme |
ericamycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine](/img/structure/B82664.png)


